molecular formula C12H15N3O B581228 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine CAS No. 1053655-57-4

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine

Cat. No.: B581228
CAS No.: 1053655-57-4
M. Wt: 217.272
InChI Key: VXUKYBXQNXUXQM-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine, also known as THP-Indazolamine, is a synthetic compound with a wide range of applications in scientific research. This compound has been studied for its potential to be used in drug development and as a laboratory reagent. It has been found to have a range of biochemical and physiological effects, which can be beneficial for both research and medical purposes.

Scientific Research Applications

  • A study by Hu et al. (2011) demonstrated the use of copper-catalyzed intramolecular amination to synthesize multi-substituted 2H-indazole and 1H-pyrazole derivatives, highlighting the potential in developing selective ligands for estrogen receptor β (Jian-Jun Hu, Yongfeng Cheng, Yiqing Yang, Yu Rao, 2011).

  • Research by Revanna et al. (2013) on the synthesis of fluorinated heterocyclic scaffolds using Michael addition and Mannich reaction, demonstrates the compound's relevance in creating novel functionalized carboxymides, useful in medicinal chemistry (C. N. Revanna, G. M. Raghavendra, K. Nandeesh, D. G. Bhadregowda, K. Rangappa, K. Mantelingu, 2013).

  • A study by Agekyan and Mkryan (2015) explored the synthesis of p-aminobenzoic acid diamides using a 2H-pyran derivative, indicating its utility in organic synthesis and potential pharmaceutical applications (A. A. Agekyan, G. G. Mkryan, 2015).

  • Dong and Wang (2016) reported on a catalyst-free, four-component reaction including 1H-indazol-6-amine to yield a series of spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones, showcasing the compound's role in producing novel chemical structures (Fang Dong, Xiang‐Shan Wang, 2016).

Properties

IUPAC Name

1-(oxan-2-yl)indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUKYBXQNXUXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC=CC(=C3C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656784
Record name 1-(Oxan-2-yl)-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053655-57-4
Record name 1-(Oxan-2-yl)-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.05 g, 4247 μmol) in EtOAc (100 mL) was treated with 10% Pd/C (60 mg) and stirred under an atmosphere of H2. The reaction was monitored by LCMS and found to be complete after 22 h. The reaction was filtered and concentrated (caution: tends to foam/bump). The residue was triturated with Et2O to give 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine (892 mg, 96.7% yield) as an off-white solid. 1H NMR (400 MHz, d6-DMSO) δ 8.11 (s, 1H); 7.03 (t, J=7.82 Hz, 1H); 6.74 (d, J=8.22 Hz, 1H); 6.18 (d, J=7.43 Hz, 1H); 5.78 (s, 2H); 5.59-5.67 (m, 1H); 3.82-3.92 (m, 1H); 3.63-3.74 (m, 1H); 2.30-2.45 (m, 1H); 1.96-2.08 (m, 1H); 1.84-1.94 (m, 1H); 1.65-1.80 (m, 1H); 1.55 (br. s., 2H). m/z (ESI, +ve) Found 218 (M+H)+.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mg
Type
catalyst
Reaction Step One

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